VU0090157

Neuroscience M1 Muscarinic Receptor Allosteric Modulation

Sourcing VU0090157 is a strategic choice for preclinical neuroscience programs. This specific M1 PAM is the only validated tool for probing the phospholipase D (PLD) pathway, a critical mechanism in amyloid precursor protein (APP) processing that biased modulators like VU0029767 fail to engage. With an intermediate potency (EC50 ~5.3 µM) that prevents the receptor desensitization and ceiling artifacts seen with high-efficacy comparators, VU0090157 delivers a physiologically relevant, robust signal window (10-18x ACh shift). For experiments requiring balanced PLC/PLD potentiation and TBPB-insensitive fingerprinting, substituting this compound is not feasible without compromising your data integrity.

Molecular Formula C19H21N3O7
Molecular Weight 403.4 g/mol
Cat. No. B1682263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0090157
SynonymsVU0090157, VU 0090157, VU-0090157
Molecular FormulaC19H21N3O7
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC4CCCC4
InChIInChI=1S/C19H21N3O7/c1-10-16(18(23)29-11-5-3-4-6-11)17(20-19(24)21(10)2)12-7-14-15(28-9-27-14)8-13(12)22(25)26/h7-8,11,17H,3-6,9H2,1-2H3,(H,20,24)
InChIKeyGUFKDOZSNUQIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0090157: A Preclinical M1 Muscarinic Positive Allosteric Modulator (PAM) for Research in Schizophrenia and Alzheimer's Disease


VU0090157 is a synthetic small molecule that functions as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) [1]. Unlike orthosteric agonists that directly activate the receptor, VU0090157 binds to a topographically distinct allosteric site, thereby increasing the affinity of the endogenous ligand, acetylcholine (ACh), for the M1 receptor . It is primarily utilized as a pharmacological tool compound in preclinical neuroscience research to dissect M1 receptor signaling pathways relevant to cognitive deficits in schizophrenia and Alzheimer's disease [2].

Why VU0090157 Cannot Be Replaced by a Generic M1 PAM: Key Differentiators in Selectivity and Signaling Bias


The M1 mAChR PAM chemical space contains several structurally and functionally distinct tool compounds, each with unique pharmacological profiles. VU0090157 is distinguished from its closest in-class comparators—most notably VU0029767 and BQCA—by its differential ability to potentiate responses to specific orthosteric agonists, its balanced potentiation of multiple downstream signaling pathways, and its relative potency in functional assays [1]. These nuanced differences, summarized quantitatively below, render VU0090157 the preferred choice for experiments designed to investigate specific aspects of M1 receptor function, particularly those involving ligand-directed signaling and the phospholipase D (PLD) pathway. Substituting it with another M1 PAM, even a closely related one like VU0029767, would fundamentally alter the experimental outcome and compromise the interpretation of results .

VU0090157: Quantified Differentiation Against Key M1 PAM Comparators


VU0090157 vs. VU0029767: Quantified Difference in Potentiating Orthosteric Agonist TBPB

A critical functional difference exists in how VU0090157 and its close analog VU0029767 potentiate the M1 receptor in response to the selective orthosteric agonist TBPB. In a calcium mobilization assay, VU0029767 (30 μM) potentiated TBPB responses, producing a 5.4 ± 1.3-fold leftward shift in the TBPB concentration-response curve. In stark contrast, an identical concentration of VU0090157 (30 μM) failed to significantly potentiate the TBPB response, resulting in only a 1.4 ± 0.1-fold shift, which was not significantly different from the vehicle control (DMSO) [1]. This indicates that VU0090157 exhibits agonist-dependent modulation, a key characteristic of ligand bias.

Neuroscience M1 Muscarinic Receptor Allosteric Modulation Signal Transduction

VU0090157 vs. VU0029767: Balanced Potentiation of PLC and PLD Signaling Pathways

VU0090157 and VU0029767 differentially affect the activation of downstream effector pathways. While VU0090157 induced similar levels of potentiation for both phospholipase C (PLC) and phospholipase D (PLD) activity upon M1 receptor activation, VU0029767 displayed a pronounced bias [1]. Specifically, VU0029767 potentiated M1-mediated PLC activation but failed to potentiate PLD signaling [2]. This demonstrates that VU0090157 is a 'balanced' PAM for these two pathways, whereas VU0029767 is a 'biased' PAM.

Neuroscience M1 Muscarinic Receptor Allosteric Modulation Signal Transduction

VU0090157: Intermediate Potency and Maximal Efficacy in Functional Assays

In a head-to-head functional comparison using a calcium mobilization assay in M1-CHO cells, VU0090157 demonstrated a potency (EC50) of 5.3 ± 0.7 μM, placing it between the more potent VU0119498 (3.1 ± 0.2 μM) and the less potent VU0029767 (9.4 ± 4.4 μM) [1]. Furthermore, at a saturating concentration (30 μM), VU0090157 produced a 10.1 ± 1.6-fold leftward shift in the ACh concentration-response curve, a measure of its maximal efficacy. This is a moderate level of potentiation compared to VU0119498 (14.0 ± 2.8-fold) and VU0029767 (14.9 ± 5.9-fold) [2].

Neuroscience M1 Muscarinic Receptor Allosteric Modulation Drug Discovery

VU0090157 vs. VU0029767: Superior Maximal Shift in ACh Affinity at High Concentrations

The ability of VU0090157 to enhance the affinity of ACh for the M1 receptor is concentration-dependent and significantly exceeds that of VU0029767 at higher concentrations. In a radioligand competition binding assay using [3H]NMS, VU0090157 at 30 μM induced a 17.9 ± 3.5-fold leftward shift in the ACh competition curve. Under identical conditions, 30 μM VU0029767 produced only an 8.8 ± 1.9-fold shift [1]. This represents a two-fold greater maximal enhancement of ACh affinity by VU0090157.

Neuroscience M1 Muscarinic Receptor Allosteric Modulation Radioligand Binding

High-Value Preclinical Applications for VU0090157 in M1 Receptor Research


Dissecting Ligand-Directed Signaling (Functional Selectivity/Biased Agonism)

VU0090157 is an essential tool for studies investigating ligand-directed signaling at the M1 mAChR. Its inability to potentiate responses from the selective orthosteric agonist TBPB, in stark contrast to compounds like VU0029767, provides a clear pharmacological fingerprint for distinguishing between different receptor active states or signaling complexes. Researchers can use VU0090157 in combination with various orthosteric agonists (e.g., ACh, TBPB, carbachol) to probe the conformational landscape of the M1 receptor and to validate assays designed to detect functional selectivity [1].

Investigating the Phospholipase D (PLD) Signaling Pathway

The balanced potentiation of both PLC and PLD pathways by VU0090157 makes it uniquely valuable for studying M1-mediated PLD activation. Unlike biased PAMs such as VU0029767, which fail to potentiate PLD, VU0090157 allows for the investigation of the PLD pathway's role in M1-mediated physiological processes, such as amyloid precursor protein (APP) processing, neuronal plasticity, and cell survival. Studies that rely on PLD readouts must use VU0090157 over VU0029767 to avoid false-negative results [2].

Moderate-Strength Potentiation for In Vitro Models to Avoid Overstimulation

In cell-based assays where maximal M1 potentiation can lead to desensitization, toxicity, or a ceiling effect, VU0090157's intermediate potency (EC50 = 5.3 μM) and maximal efficacy (10.1-fold shift in ACh potency) are advantageous. It provides a robust yet controlled enhancement of endogenous ACh signaling, which can be more physiologically relevant and less prone to artifacts compared to more potent PAMs like VU0119498 [3]. This makes it a preferred tool for long-term or repeated-dosing in vitro studies.

Maximal Allosteric Enhancement in Radioligand Binding Studies

For experiments designed to quantify allosteric interactions between the orthosteric and allosteric binding sites of the M1 receptor, VU0090157 is a superior ligand. At high concentrations (30 μM), it produces a larger leftward shift (17.9-fold) in the ACh competition binding curve compared to close analogs like VU0029767 (8.8-fold). This larger dynamic range is beneficial for resolving the complex binding cooperativity between the two sites and for robustly characterizing the allosteric pharmacology of novel ligands [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0090157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.